4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole derivative characterized by a benzoyl group at the 4-position of the benzamide moiety and a sulfanyl-linked 4-(trifluoromethyl)benzyl substituent on the 1,3,4-thiadiazol-2-yl ring. Its synthesis likely involves nucleophilic substitution and condensation reactions, as evidenced by analogous methods for thiadiazole derivatives . Key structural features include:
- Benzoyl group: Contributes to π-π stacking interactions and enhances lipophilicity.
- Trifluoromethylbenzylsulfanyl group: Introduces strong electron-withdrawing effects and metabolic stability due to the C-F bonds.
- 1,3,4-Thiadiazol-2-yl core: A heterocyclic scaffold common in bioactive molecules, known for its role in hydrogen bonding and enzyme inhibition .
Spectral confirmation (IR, NMR) would follow trends observed in similar compounds, such as the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), indicating a thione tautomer .
Properties
IUPAC Name |
4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O2S2/c25-24(26,27)19-12-6-15(7-13-19)14-33-23-30-29-22(34-23)28-21(32)18-10-8-17(9-11-18)20(31)16-4-2-1-3-5-16/h1-13H,14H2,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLHBSBVMZJLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with appropriate reagents to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Key Observations:
- Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility compared to the title compound’s benzoyl group, which is more lipophilic.
- Bioactivity Potential: Nitro-substituted derivatives (e.g., ) may exhibit higher reactivity but lower metabolic stability compared to the title compound’s benzoyl group.
Functional Group Comparisons in Thiadiazole Derivatives
Key Observations:
- Tautomerism : The title compound’s thione form is stabilized by conjugation, unlike oxadiazole derivatives (e.g., ), which lack sulfur-based tautomerism.
Biological Activity
The compound 4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic derivative featuring a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.41 g/mol. The structure includes:
- A benzamide core.
- A thiadiazole ring that contributes to its biological properties.
- A trifluoromethyl group which enhances lipophilicity and possibly bioactivity.
Biological Activities
The 1,3,4-thiadiazole scaffold is well-documented for various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. Research indicates that modifications in the thiadiazole structure can enhance antibacterial and antifungal activities .
- Anticancer Potential : Several studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have shown promise in reducing inflammation in various models, potentially through inhibition of pro-inflammatory cytokines .
- Anticonvulsant Activity : Research highlights the anticonvulsant properties of some thiadiazole derivatives. For instance, specific derivatives have demonstrated efficacy in animal models for epilepsy, suggesting potential therapeutic applications in neurological disorders .
Antimicrobial Activity
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | 15 mm | 32 µg/mL |
| Thiadiazole Derivative B | 20 mm | 16 µg/mL |
Anticancer Activity
In vitro studies demonstrated that certain thiadiazole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved inducing oxidative stress and activating apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via ROS generation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
Anticonvulsant Activity
In a study assessing anticonvulsant effects using the pentylenetetrazol (PTZ) model, certain derivatives showed significant protection against seizures at doses as low as 30 mg/kg. The SAR (structure-activity relationship) analysis indicated that substituents on the thiadiazole ring played a crucial role in enhancing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
